![molecular formula C21H14N2O4 B3678756 1-(4-hydroxyphenyl)-5-(1-naphthylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3678756.png)
1-(4-hydroxyphenyl)-5-(1-naphthylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione
Overview
Description
1-(4-hydroxyphenyl)-5-(1-naphthylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as HNMPA-(AM)3, is a chemical compound that has been widely used in scientific research for its unique properties. This pyrimidinetrione derivative has been found to have various biochemical and physiological effects, making it a valuable tool for studying different biological processes.
Mechanism of Action
1-(4-hydroxyphenyl)-5-(1-naphthylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione(AM)3 is a potent inhibitor of L-type calcium channels, which are responsible for the influx of calcium ions into neurons. By blocking these channels, 1-(4-hydroxyphenyl)-5-(1-naphthylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione(AM)3 reduces the amount of calcium ions that enter the cell, thus inhibiting neurotransmitter release.
Biochemical and Physiological Effects:
The inhibition of L-type calcium channels by 1-(4-hydroxyphenyl)-5-(1-naphthylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione(AM)3 has been found to have various biochemical and physiological effects. For example, it has been shown to reduce the release of neurotransmitters such as glutamate, which is involved in synaptic plasticity and learning and memory.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(4-hydroxyphenyl)-5-(1-naphthylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione(AM)3 in lab experiments is its high potency and selectivity for L-type calcium channels. This makes it a valuable tool for studying the role of calcium channels in different biological processes. However, one of the limitations of using this compound is its potential toxicity, which can affect the viability of cells and tissues.
Future Directions
There are several future directions for research on 1-(4-hydroxyphenyl)-5-(1-naphthylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione(AM)3. One area of interest is the development of more potent and selective inhibitors of L-type calcium channels, which could lead to the discovery of new drugs for the treatment of neurological disorders. Another direction is the investigation of the effects of 1-(4-hydroxyphenyl)-5-(1-naphthylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione(AM)3 on other ion channels and receptors, which could provide insights into the mechanisms underlying various biological processes. Finally, the use of 1-(4-hydroxyphenyl)-5-(1-naphthylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione(AM)3 in combination with other compounds could lead to the discovery of novel drug targets and therapeutic strategies.
Scientific Research Applications
1-(4-hydroxyphenyl)-5-(1-naphthylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione(AM)3 has been used in various scientific studies to investigate its effects on different biological processes. One of the most significant applications of this compound is in the field of neuroscience, where it has been used to study the role of calcium channels in synaptic transmission.
properties
IUPAC Name |
(5E)-1-(4-hydroxyphenyl)-5-(naphthalen-1-ylmethylidene)-1,3-diazinane-2,4,6-trione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O4/c24-16-10-8-15(9-11-16)23-20(26)18(19(25)22-21(23)27)12-14-6-3-5-13-4-1-2-7-17(13)14/h1-12,24H,(H,22,25,27)/b18-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZLRRACTUSPWHM-LDADJPATSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=C3C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=C/3\C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-1-(4-hydroxyphenyl)-5-(naphthalen-1-ylmethylidene)-1,3-diazinane-2,4,6-trione |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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